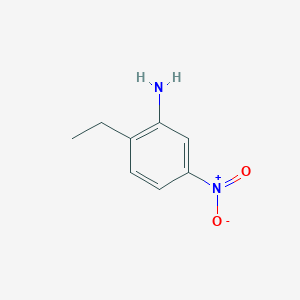

2-Ethyl-5-nitroaniline

説明

Contextualization within Nitroaniline Derivatives Research

Nitroaniline derivatives form a significant class of compounds within the broader family of aniline (B41778) derivatives. marketresearchfuture.com The global market for aniline derivatives is substantial, driven by their extensive use as intermediates in the production of dyes, pigments, agrochemicals, and pharmaceuticals. marketresearchfuture.commarkwideresearch.com Nitroanilines, characterized by the presence of one or more nitro groups on the aniline ring, are particularly crucial building blocks. markwideresearch.com For example, over 70% of the global production of p-nitroaniline is used in the synthesis of azo dyes. globalgrowthinsights.com

Research in the field of nitroanilines is dynamic, with key trends focusing on the development of sustainable and eco-friendly production methods and the synthesis of high-performance polymers. markwideresearch.comhopemaxchem.com Compounds like 2-Ethyl-5-nitroaniline are part of this landscape, serving as versatile intermediates for creating more complex molecules. valsynthese.ch The strategic placement of substituents on the aniline core allows chemists to fine-tune the electronic and physical properties of the resulting materials, leading to applications in diverse areas such as active pharmaceutical ingredients (APIs). valsynthese.ch The reduction of the nitro group to an amine is a common and critical transformation, opening pathways to a wide array of further functionalized compounds, including benzimidazoles. pcbiochemres.commsu.edu

Significance of the Ethyl and Nitro Substituents in Aromatic Systems

The chemical reactivity of this compound is governed by the electronic effects of its substituents. The amino (-NH₂), ethyl (-CH₂CH₃), and nitro (-NO₂) groups each influence the electron density of the aromatic ring through inductive and resonance effects.

Amino and Ethyl Groups (Activating Groups): The amino group is a strong electron-donating group (EDG). wikipedia.org It possesses a lone pair of electrons on the nitrogen atom that can be delocalized into the benzene (B151609) ring through resonance (a +M effect), significantly increasing the ring's electron density and making it more susceptible to electrophilic attack. numberanalytics.commasterorganicchemistry.com Alkyl groups, such as the ethyl group, are weak electron-donating groups that operate primarily through an inductive effect (+I effect), pushing electron density into the ring through the sigma bond. numberanalytics.comminia.edu.eg These activating groups generally direct incoming electrophiles to the ortho and para positions relative to themselves. wikipedia.org

Nitro Group (Deactivating Group): The nitro group is a powerful electron-withdrawing group (EWG). msu.eduminia.edu.eg It deactivates the aromatic ring towards electrophilic substitution through both a strong inductive effect (-I), due to the high electronegativity of the nitrogen and oxygen atoms, and a resonance effect (-M), which withdraws pi-electron density from the ring. wikipedia.orgnumberanalytics.com This withdrawal of electron density makes the ring less reactive towards electrophiles. msu.edu Electron-withdrawing groups are typically meta-directors for electrophilic aromatic substitution. wikipedia.org

The combination of activating and deactivating groups on the same ring in this compound creates a complex reactivity profile. The substitution pattern dictates the regioselectivity of further chemical reactions, making it a tailored precursor for specific synthetic targets.

Current Research Landscape and Knowledge Gaps Pertaining to this compound

The primary application of this compound in the current research landscape is as a chemical intermediate or building block. valsynthese.ch It serves as a precursor in the synthesis of more complex molecules, including dyes and pharmaceutical compounds with potential antibacterial, antitumor, and anti-inflammatory properties.

One area of detailed research has been the characterization of its solid-state structure. X-ray crystallography studies have determined the molecular geometry of this compound, revealing a nearly planar molecule. nih.govresearchgate.net In the crystal structure, molecules are linked by weak intermolecular hydrogen bonds. nih.gov Such structural information is fundamental for understanding the material's physical properties and for crystal engineering applications.

Despite its utility as a synthetic precursor, there appear to be knowledge gaps in the public research domain concerning the full scope of its applications and properties. While its role as an intermediate is established, detailed studies on its specific downstream products and their efficacy are not broadly published. Furthermore, research into the following areas could be beneficial:

Reaction Kinetics: Quantitative studies on the reaction rates and mechanisms for derivatization of this compound are limited.

Advanced Material Applications: While used for dyes, its potential in modern materials science, such as in the development of nonlinear optical materials or organic semiconductors—areas where other nitroaniline derivatives have been explored—remains an open question.

Degradation Pathways: A comprehensive understanding of its thermal and photochemical degradation mechanisms could be crucial for optimizing its use and storage.

Biomonitoring and Environmental Fate: Like many industrial chemicals, more data may be needed to fully understand its environmental presence and behavior. nih.gov

Future research could focus on exploring these areas to unlock the full potential of this versatile chemical compound.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Aniline |

| p-Nitroaniline |

Structure

3D Structure

特性

IUPAC Name |

2-ethyl-5-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-2-6-3-4-7(10(11)12)5-8(6)9/h3-5H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMZWMCKTKJKIMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00400021 | |

| Record name | 2-ethyl-5-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20191-74-6 | |

| Record name | 2-Ethyl-5-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20191-74-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-ethyl-5-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Mechanisms of 2 Ethyl 5 Nitroaniline

Established Synthetic Routes to 2-Ethyl-5-nitroaniline

The production of this compound relies on well-established synthetic transformations. The most common and direct route involves the electrophilic nitration of 2-ethylaniline (B167055). An alternative approach involves synthesizing a dinitroethylbenzene intermediate followed by a selective reduction of one of the two nitro groups.

The direct nitration of 2-ethylaniline is a classic example of an electrophilic aromatic substitution reaction. In this process, the aromatic ring of 2-ethylaniline acts as a nucleophile and attacks a potent electrophile, the nitronium ion (NO₂⁺). quora.commasterorganicchemistry.com This ion is typically generated in situ by the reaction of concentrated nitric acid with a stronger acid, most commonly concentrated sulfuric acid. quora.commasterorganicchemistry.com

The mechanism proceeds in two main steps. First, the nitronium ion is attacked by the electron-rich benzene (B151609) ring, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The amino (-NH₂) and ethyl (-C₂H₅) groups already present on the ring are activating, ortho-, para-directing groups, meaning they increase the electron density at the positions ortho and para relative to themselves, guiding the incoming electrophile to these sites. The formation of this compound corresponds to the nitration at the para position relative to the amino group. In the final step, a weak base (such as water or the bisulfate ion) removes a proton from the carbon atom bearing the new nitro group, restoring the aromaticity of the ring.

The yield and selectivity of the nitration of 2-ethylaniline are highly dependent on the reaction conditions. Key parameters that must be carefully controlled include temperature, reaction time, and the molar ratio of the reagents. The reaction is highly exothermic, and maintaining a low temperature is crucial to prevent over-nitration and the formation of unwanted byproducts. beilstein-journals.org

One established laboratory procedure involves dissolving 2-ethylaniline in concentrated sulfuric acid and then cooling the mixture, typically to 0 °C (273 K). nih.gov Nitric acid is then added dropwise while maintaining this low temperature. After the addition is complete, the reaction is often allowed to stir for a short period at a slightly higher temperature, such as 22 °C (295 K), to ensure completion. nih.gov The molar ratio of nitric acid to the 2-ethylaniline substrate is also a critical factor; an excess of nitric acid can lead to dinitration. beilstein-journals.org

| Parameter | Condition | Rationale / Effect on Yield & Selectivity | Reference |

|---|---|---|---|

| Temperature | 0 - 22 °C (273 - 295 K) | Controls the exothermic reaction, minimizes byproduct formation (e.g., oxidation, polynitration), and improves regioselectivity for the desired para-isomer. | beilstein-journals.orgnih.gov |

| Reagent Ratio (HNO₃/Substrate) | Slight molar excess of HNO₃ (e.g., 1.0 - 3.0) | Ensures complete consumption of the starting material. A large excess can lead to unwanted dinitration products. | beilstein-journals.org |

| Solvent/Catalyst | Concentrated H₂SO₄ | Acts as a catalyst to generate the NO₂⁺ electrophile and as a solvent for the reactants. | quora.comnih.gov |

| Reaction Time | ~30 minutes | Sufficient time for the reaction to proceed to completion without significant degradation or side reactions. | nih.gov |

The strong acidic environment required for nitration significantly influences the distribution of isomers. While the amino group (-NH₂) is an ortho-, para-director, in a highly acidic medium like concentrated sulfuric acid, it can be protonated to form the anilinium ion (-NH₃⁺). quora.comaskfilo.com The anilinium ion is a strongly deactivating, meta-directing group due to its positive charge, which withdraws electron density from the aromatic ring through an inductive effect. quora.comaskfilo.com

This leads to a competing reaction pathway. The nitration can occur on the small amount of unprotonated 2-ethylaniline, leading to ortho- and para-nitro products. Simultaneously, nitration can occur on the much more abundant 2-ethylanilinium ion, which directs the nitro group to the meta position relative to the -NH₃⁺ group. quora.com Consequently, direct nitration of anilines often yields a complex mixture of isomers, including a substantial amount of the meta-product. brainly.com

Controlling the reaction temperature and the acidity (the H₂SO₄/HNO₃ ratio) is paramount to maximizing the yield of the desired para-isomer (this compound). beilstein-journals.org Lower temperatures generally favor the para-product by suppressing the more aggressive oxidation and meta-directing pathways. The concentration of the sulfuric acid modulates the equilibrium between the free amine and its protonated form, thereby affecting the isomer distribution. beilstein-journals.org

An alternative synthetic route to this compound involves the selective reduction of a dinitro precursor, specifically 1-ethyl-2,4-dinitrobenzene. This method avoids the issue of controlling isomer distribution during nitration of an aniline (B41778) derivative. The core challenge of this approach lies in reducing only one of the two nitro groups chemo-selectively.

The selective reduction of one nitro group in a polynitrated aromatic compound is a valuable synthetic tool. In the case of 1-ethyl-2,4-dinitrobenzene, the two nitro groups are in chemically distinct environments. One nitro group is ortho to the ethyl group, while the other is para. This difference in steric hindrance and electronic environment allows for selective reduction.

Reagents such as sodium sulfide (B99878) or ammonium (B1175870) sulfide in aqueous or alcoholic solutions (a process known as the Zinin reduction) are commonly used for this type of transformation. wikipedia.org These reagents can selectively reduce the less sterically hindered nitro group. stackexchange.com For 1-ethyl-2,4-dinitrobenzene, the nitro group at the 4-position is generally less sterically hindered than the one at the 2-position, which is adjacent to the ethyl group. Therefore, its reduction leads to the desired this compound.

Catalytic hydrogenation is a widely used industrial method for the reduction of nitro groups to amines due to its efficiency and the production of water as the only byproduct. google.com For the selective reduction of 1-ethyl-2,4-dinitrobenzene, the process must be carefully controlled to prevent the reduction of both nitro groups.

This selectivity can be achieved by using specific catalysts and controlling reaction conditions such as hydrogen pressure, temperature, and solvent. google.com Noble metal catalysts like platinum (Pt) or palladium (Pd) on a carbon support (Pt/C, Pd/C) are often employed. google.comuctm.edu However, achieving high selectivity can be challenging. Modified catalyst systems, such as Ru-SnOₓ/Al₂O₃, have been shown to be highly effective for the selective hydrogenation of one nitro group in dinitroaromatics, achieving selectivities greater than 97% for the desired mono-nitroaniline product. researchgate.netsemanticscholar.org The addition of promoters or dopants to the catalyst can alter its electronic properties and surface morphology, enhancing the selective adsorption and reduction of one nitro group over the other. researchgate.netsemanticscholar.org

| Catalyst System | Substrate Example | Key Conditions | Selectivity for Mono-nitroaniline | Reference |

|---|---|---|---|---|

| Ru-SnOₓ/Al₂O₃ | m-Dinitrobenzene | 100 °C, 4 MPa H₂, Ethanol (B145695) | >97% | researchgate.netsemanticscholar.org |

| Pt/C | 1-chloro-2,4-dinitrobenzene | 60 °C, 10 bar H₂, Methanol | Variable; can be effective but may require additives for high selectivity. | google.com |

| Pd/C | p-Nitroaniline (to p-phenylenediamine) | Mild conditions often used, but selectivity in dinitro compounds depends on substrate and conditions. | System is active; selectivity requires careful control. | uctm.edu |

| Vanadium Compound Additive | General Aromatic Nitro Compounds | Used with noble metal catalysts (Pt, Pd, Ni, Co). | Prevents accumulation of hydroxylamine (B1172632) intermediates, improving purity and reaction rate. | google.comgoogle.com |

Reduction Strategies for Nitro-Containing Precursors Leading to this compound

Other Reductive Systems (e.g., metal-acid systems)

The reduction of nitroaromatic compounds to their corresponding anilines is a cornerstone of synthetic organic chemistry. Metal-acid systems are frequently employed for this transformation due to their efficacy and cost-effectiveness. masterorganicchemistry.comacs.org Common reagents include metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) or acetic acid. masterorganicchemistry.comacsgcipr.org This method is often preferred over catalytic hydrogenation when other functional groups in the molecule might be sensitive to hydrogenation conditions. acsgcipr.org

The general reaction pathway for the reduction of a dinitro precursor, such as 1-ethyl-2,4-dinitrobenzene, to an aniline derivative involves a series of electron and proton transfers. The process is believed to proceed via the transfer of electrons from the metal surface to the nitro group, forming a radical anion which is then protonated by the acid. acsgcipr.org This sequence continues, reducing the nitro group through nitroso and hydroxylamine intermediates until the final amine is formed. acs.org The Béchamp reduction, which specifically uses iron and hydrochloric acid, is a classic example that has been used industrially for aniline production. acs.orgresearchgate.net

Table 1: Comparison of Common Metal-Acid Systems for Nitroarene Reduction acs.org

| Reagent Combination | Advantages | Drawbacks |

|---|---|---|

| Fe / HCl(aq) or Fe / Acetic Acid | Abundant, inexpensive metal; chemoselective. | Highly corrosive medium; product requires neutralization before isolation. |

| Zn / HCl or Zn / Acetic Acid | Abundant, inexpensive metal; produces nonhazardous salt waste. | Highly corrosive medium; may yield azo or hydroxylamine byproducts. |

| Sn / HCl(aq) | Effective and historically significant. | Corrosive; tin salts can be problematic to remove from the product. |

| Fe / NH₄Cl(aq) | Milder reaction conditions; chemoselective; easier purification. | Non-catalytic, requiring stoichiometric amounts of metal. |

This table is generated based on data presented in the cited source.

Amination Reactions for C-N Bond Formation in the Synthesis of this compound Derivatives

The synthesis of derivatives of this compound often involves the formation of new carbon-nitrogen (C-N) bonds. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction used extensively for this purpose, allowing for the synthesis of aryl amines from aryl halides. wikipedia.org This reaction has significantly expanded the possibilities for C-N bond formation, often replacing harsher traditional methods. wikipedia.org

In the context of this compound derivatives, this reaction could be used in several ways. For instance, a halogenated version of this compound could be coupled with various primary or secondary amines to generate a diverse library of derivatives. Research has shown that nitroanilines can be effective coupling partners in Buchwald-Hartwig reactions. beilstein-journals.org

More advanced methodologies have even demonstrated the use of nitroarenes as electrophilic coupling partners, where the nitro group itself is displaced in a denitrative amination. researchgate.net This novel approach allows for C-N bond formation using nitroarenes as the starting material, eliminating the need for pre-functionalized aryl halides. researchgate.net A proposed catalytic cycle involves the oxidative addition of the Ar-NO₂ bond to the palladium(0) catalyst, followed by reaction with an amine. researchgate.netbohrium.com

Novel Synthetic Approaches and Methodological Advancements

Recent progress in chemical synthesis has focused on improving safety, efficiency, and sustainability. These principles have been applied to the synthesis of this compound through microchannel reactors, green chemistry pathways, and flow chemistry systems.

Microchannel Nitration Reaction Synthesis of this compound

Nitration of aromatic compounds is a classic but highly exothermic and potentially hazardous reaction. vapourtec.com Microreactors, or microchannel reactors, offer a solution by providing superior heat and mass transfer due to their high surface-area-to-volume ratio. beilstein-journals.org This allows for excellent temperature control, minimizing the risk of runaway reactions and the formation of undesirable byproducts from over-nitration or oxidation, which can be problematic in the nitration of anilines. beilstein-journals.org

By conducting the nitration of 2-ethylaniline in a microreactor, the reaction conditions can be precisely controlled, leading to improved selectivity and safety. beilstein-journals.org The continuous nature of these systems allows for the rapid production of the desired product with high consistency. Studies on the dinitration of other aniline derivatives in microreactors have demonstrated the ability to achieve high selectivity for the target isomer by avoiding the interfacial mass transfer limitations that plague conventional biphasic batch reactions. beilstein-journals.org

Sustainable and Green Chemistry Synthetic Pathways

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for nitration. unibe.chchemistryviews.org Traditional nitration relies on hazardous mixed acids (HNO₃/H₂SO₄), which generate significant toxic waste. unibe.ch

Recent advancements focus on alternative, greener protocols:

Mechanochemistry: This approach uses mechanical force, such as ball milling, to drive reactions, significantly reducing or eliminating the need for solvents. The use of benign, recyclable, saccharin-derived organic nitrating agents under these conditions represents a major step towards sustainable nitration. unibe.chrsc.org

Alternative Nitrating Agents: Safer reagents like calcium nitrate (B79036) (Ca(NO₃)₂) or copper nitrate (Cu(NO₃)₂) can be used in conjunction with microwave irradiation, replacing the highly corrosive mixed-acid system. gordon.edu

Catalytic Nitration: Copper-catalyzed nitration procedures that use a single equivalent of nitric acid have been developed. These reactions are highly atom-economical, producing only water as a stoichiometric byproduct. chemistryviews.org

Electrochemical Methods: Electrochemical nitration is an emerging field that aims to use renewable electricity and sustainable nitrogen sources, such as ammonia (B1221849) or even atmospheric nitrogen, for C-N bond formation. rsc.org

Flow Chemistry Applications in this compound Synthesis

Flow chemistry, where reagents are pumped through a continuous tube or reactor, offers significant advantages for hazardous reactions like nitration. vapourtec.com The small reaction volume at any given time drastically improves the safety profile by minimizing the potential impact of a runaway reaction. vapourtec.com Precise control over parameters such as temperature, pressure, and stoichiometry is achieved by adjusting flow rates and using efficient cooling systems. vapourtec.comewadirect.com

The application of flow chemistry to the nitration of 2-ethylaniline can lead to a higher quality product with improved reproducibility. vapourtec.com The enhanced safety and control allow for reactions to be performed under conditions that would be too dangerous for large-scale batch processing. ewadirect.com This technology has been adopted by pharmaceutical companies to improve the safety and efficiency of nitration processes, demonstrating its industrial viability. vapourtec.com

Mechanistic Elucidation of Key Synthetic Transformations

Understanding the mechanisms of the reactions used to synthesize this compound is crucial for optimizing conditions and predicting outcomes. The primary synthesis involves an electrophilic aromatic substitution (nitration), and a key subsequent transformation could be the reduction of the nitro group.

The nitration of 2-ethylaniline proceeds via an electrophilic aromatic substitution (EAS) mechanism. masterorganicchemistry.com The key steps are:

Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). ewadirect.commasterorganicchemistry.com

Electrophilic Attack: The π-electron system of the benzene ring of 2-ethylaniline attacks the nitronium ion. This is the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. unacademy.compearson.com

Deprotonation: A weak base, typically water or the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final product. pearson.com

The directing effects of the substituents on the aniline ring are critical. The amino (-NH₂) and ethyl (-CH₂CH₃) groups are both ortho, para-directing activators. However, nitration is performed in a strong acidic medium. Under these conditions, the amino group is largely protonated to form the anilinium ion (-NH₃⁺). byjus.comshaalaa.com This anilinium ion is a strong deactivating group and is meta-directing. shaalaa.com The final substitution pattern, with the nitro group at the 5-position (meta to the ethyl group and para to the protonated amino group's original position), is a result of the powerful meta-directing influence of the anilinium ion.

The mechanism for the metal-acid reduction of the nitro group involves a stepwise process on the surface of the metal. acsgcipr.orgresearchgate.net While the exact sequence can vary, it is generally accepted to involve multiple single-electron transfers from the metal (e.g., Fe → Fe²⁺ + 2e⁻) and proton transfers from the acid. The nitro group is sequentially reduced to a nitroso group (-NO), then to a hydroxylamine (-NHOH), and finally to the amine (-NH₂) group. acs.org

Computational Studies on Reaction Pathways (e.g., DFT analysis of nitration, reduction)

Computational chemistry, particularly Density Functional Theory (DFT), provides significant insights into the reaction pathways for the formation and transformation of nitroaromatic compounds. While specific DFT studies on this compound are not extensively documented in publicly available literature, analysis of similar aromatic nitration and nitroaniline reduction reactions allows for a comprehensive understanding of the likely electronic and structural dynamics.

Nitration Pathway: The synthesis of this compound is achieved by the nitration of 2-ethylaniline, typically using a mixture of concentrated nitric acid and sulfuric acid. chemicalbook.comnih.gov The generally accepted mechanism for electrophilic aromatic nitration involves the formation of the highly electrophilic nitronium ion (NO₂⁺). nih.govbyjus.com Computational studies on the nitration of benzene and substituted benzenes have elucidated the key intermediates and transition states. The reaction proceeds through the formation of a π-complex, where the nitronium ion is associated with the π-electron system of the aromatic ring. nih.gov This is followed by the formation of a σ-complex, also known as a Wheland intermediate or arenium ion, where the aromaticity of the ring is temporarily broken as a covalent bond forms between a carbon atom and the nitrogen of the NO₂ group. nih.gov The formation of this σ-complex is typically the rate-limiting step. nih.gov

DFT calculations for substituted anilines help predict the regioselectivity of the nitration. The ethyl group (-CH₂CH₃) and the amino group (-NH₂) are both activating and ortho-, para-directing. However, under the strongly acidic conditions of nitration, the amino group is protonated to form the anilinium ion (-NH₃⁺), which is a deactivating and meta-directing group. The final substitution pattern, yielding this compound, results from the interplay of these directing effects. DFT can model the relative energies of the possible σ-complex intermediates (for substitution at the ortho, meta, and para positions relative to the ethyl group), confirming that the formation of the intermediate leading to the 5-nitro product is favored.

Reduction Pathway: The nitro group of this compound can be reduced to an amino group to form 2-ethyl-1,4-benzenediamine, a reaction common for nitroanilines. nih.gov DFT studies on the catalytic reduction of related nitroanilines, such as 2-nitroaniline (B44862), provide a model for this process. nih.govresearchgate.net These studies often focus on the mechanism of reduction using agents like sodium borohydride (B1222165) in the presence of a metal catalyst. nih.govresearchgate.net Computational models can investigate the adsorption of the nitroaniline molecule and the reducing agent onto the catalyst surface. rsc.org Electron transfer from the borohydride to the nitroaromatic compound, facilitated by the catalyst, is a key step that can be modeled to understand the reaction energetics and pathway. rsc.org

Kinetic and Thermodynamic Aspects of this compound Formation

The formation of this compound via electrophilic aromatic nitration is governed by both kinetic and thermodynamic factors.

Kinetics: The nitration of aromatic compounds is generally a fast and highly exothermic reaction. byjus.comresearchgate.net The reaction rate is dependent on the concentrations of the aromatic substrate, nitric acid, and the sulfuric acid catalyst. The rate-limiting step is the attack of the electrophile on the aromatic ring to form the σ-complex. nih.govyoutube.com For the nitration of 2-ethylaniline, the reaction is typically conducted at low temperatures (e.g., below 0°C) to control the reaction rate and prevent runaway reactions and the formation of multiple nitrated byproducts. chemicalbook.com Kinetic studies on the nitration of similar aromatic compounds show that the reaction often follows second-order kinetics. researchgate.net The pseudo-second-order model has been found to effectively explain the kinetics of processes involving nitroanilines, such as their adsorption. nih.gov

Role of Catalysts and Solvents in Reaction Selectivity and Efficiency

Nitration: In the synthesis of this compound from 2-ethylaniline, concentrated sulfuric acid serves as both a catalyst and a solvent. nih.govrushim.ru

Catalytic Role: Sulfuric acid facilitates the formation of the essential electrophile, the nitronium ion (NO₂⁺), by protonating nitric acid, which then loses a molecule of water. youtube.com

Solvent Role: As a solvent, the highly polar sulfuric acid keeps the reactants in solution. The use of a "mixed acid" of concentrated nitric and sulfuric acids is a long-established method for nitration. rushim.ru

The choice and concentration of the acid catalyst are crucial for both reaction efficiency and selectivity. The strongly acidic medium protonates the starting material, 2-ethylaniline, influencing the regioselectivity of the nitration as described earlier.

Reduction of the Nitro Group: While not part of the primary synthesis of this compound, the subsequent reduction of the nitro group is a common reaction for this class of compounds, and here catalysts play a central role. The catalytic reduction of nitroanilines to their corresponding phenylenediamines is a widely studied area. nih.govorientjchem.org

Catalysts: A variety of heterogeneous catalysts are effective for this transformation. These are often based on metal nanoparticles supported on materials like silica (B1680970) or reduced graphene oxide (rGO). nih.govrsc.orgorientjchem.org Examples include:

Gold Nanoparticles: Silica-supported gold nanoparticles are frequently reported for the reduction of 2-nitroaniline. nih.gov Gold-rGO nanocomposites have also been shown to be effective catalysts. orientjchem.org

Copper Ferrite (CuFe₂O₄) Nanoparticles: These magnetic nanoparticles have demonstrated high catalytic activity for the reduction of 2-nitroaniline and 4-nitroaniline, allowing for easy recovery of the catalyst using a magnet. nih.govresearchgate.net

Solvents: These reduction reactions are often carried out in aqueous media, which is environmentally advantageous. nih.govresearchgate.netorientjchem.org Water serves as the solvent for the nitroaniline and the reducing agent, typically sodium borohydride (NaBH₄). nih.govorientjchem.org

The efficiency of these catalytic systems is high, with some studies reporting near-complete conversion of the nitroaniline to the corresponding diamine in minutes or even seconds under ambient conditions. nih.govresearchgate.netorientjchem.org The catalyst facilitates the transfer of electrons from the reducing agent (e.g., NaBH₄) to the nitro compound. rsc.org

Spectroscopic and Crystallographic Investigations of 2 Ethyl 5 Nitroaniline

Advanced Spectroscopic Characterization Techniques

Advanced spectroscopic techniques are indispensable for the unambiguous characterization of molecular structures. Vibrational and nuclear magnetic resonance spectroscopy, in particular, offer a comprehensive understanding of the bonding, connectivity, and purity of 2-ethyl-5-nitroaniline.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the quantized vibrational energy levels of a molecule. The resulting spectra are unique molecular fingerprints, providing information on functional groups and bonding interactions.

While a detailed experimental vibrational analysis of this compound is not extensively reported in the literature, a comprehensive understanding can be derived from the well-studied, structurally similar compound, 2-nitroaniline (B44862). The vibrational modes of this compound are expected to be analogous to those of 2-nitroaniline, with additional modes corresponding to the ethyl group.

The fundamental vibrational modes for a molecule like 2-nitroaniline are numerous and have been assigned based on their characteristic frequencies. Key vibrational modes include the stretching and bending of the N-H bonds in the amino group, the symmetric and asymmetric stretching of the N-O bonds in the nitro group, and various vibrations of the benzene (B151609) ring.

For this compound, one would anticipate the characteristic symmetric and asymmetric N-H stretching vibrations of the primary amine, typically observed in the range of 3300-3500 cm⁻¹. The nitro group would exhibit strong asymmetric and symmetric stretching bands around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively. The additional ethyl group would introduce C-H stretching vibrations just below 3000 cm⁻¹, as well as bending and rocking modes at lower frequencies.

Table 1: Representative Fundamental Vibrational Modes for a Nitroaniline Derivative (based on 2-nitroaniline)

| Frequency (cm⁻¹) | Assignment | Vibrational Mode |

|---|---|---|

| ~3474 | ν(N-H) | Asymmetric NH₂ Stretch |

| ~3346 | ν(N-H) | Symmetric NH₂ Stretch |

| ~1620 | δ(N-H) | NH₂ Scissoring |

| ~1570 | ν(N-O) | Asymmetric NO₂ Stretch |

| ~1335 | ν(N-O) | Symmetric NO₂ Stretch |

| ~1250 | ν(C-N) | C-NH₂ Stretch |

| ~830 | γ(C-H) | Aromatic C-H Out-of-plane Bend |

This table is based on data for 2-nitroaniline and serves as a predictive guide for the vibrational modes of this compound.

Crystallographic studies of this compound have confirmed the presence of weak intermolecular N-H···N and C-H···O hydrogen bonds that link the molecules into chains in the solid state nih.gov. These hydrogen bonding interactions have a discernible effect on the vibrational frequencies of the involved functional groups.

The formation of an N-H···N hydrogen bond typically leads to a red-shift (a shift to lower frequency) and broadening of the N-H stretching bands in the IR spectrum. This is because the hydrogen bond weakens the N-H bond, lowering the energy required to excite its stretching vibration. Similarly, the C-H···O interaction, although weaker, can cause slight shifts in the vibrational modes of the aromatic C-H and the nitro group's N-O bonds. The magnitude of these shifts is correlated with the strength of the hydrogen bond. Therefore, a careful analysis of the N-H and N-O stretching regions in the IR and Raman spectra of this compound can provide valuable information about the nature and extent of hydrogen bonding in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts and coupling patterns in ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be determined, and the purity of the sample can be assessed.

In the ¹H NMR spectrum , the aromatic protons would appear as distinct signals in the downfield region (typically 6.0-8.0 ppm). The electron-donating amino group (-NH₂) tends to shield aromatic protons, shifting them upfield, while the electron-withdrawing nitro group (-NO₂) deshields them, causing a downfield shift. The ethyl group would exhibit a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, with their chemical shifts influenced by the adjacent aromatic ring.

In the ¹³C NMR spectrum , the carbon atoms of the benzene ring would resonate in the aromatic region (approximately 110-160 ppm). The carbon attached to the amino group would be shielded, while the carbon bearing the nitro group would be significantly deshielded. The carbons of the ethyl group would appear in the upfield aliphatic region.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic H (adjacent to NH₂) | ~6.6-6.8 | Doublet |

| Aromatic H (adjacent to NO₂) | ~7.8-8.0 | Doublet of doublets |

| Aromatic H (between ethyl and nitro) | ~7.5-7.7 | Doublet |

| -NH₂ | ~4.0-5.0 | Broad singlet |

| -CH₂- (ethyl) | ~2.5-2.7 | Quartet |

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-NH₂ | ~145-150 |

| C-Ethyl | ~120-125 |

| C-H (ortho to NO₂) | ~125-130 |

| C-H (meta to NO₂) | ~115-120 |

| C-NO₂ | ~140-145 |

| C-H (ortho to NH₂) | ~110-115 |

| -CH₂- (ethyl) | ~20-25 |

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

The predicted ¹H NMR data, including the chemical shifts and splitting patterns (multiplicities), allows for the confirmation of the molecular structure of this compound. The triplet-quartet pattern is characteristic of an ethyl group. The distinct signals in the aromatic region and their coupling patterns would confirm the substitution pattern on the benzene ring.

Furthermore, NMR spectroscopy is an excellent method for assessing the purity of a sample. The presence of any impurities would give rise to additional, unexpected signals in the spectrum. By integrating the signals, the relative amounts of the main compound and any impurities can be quantified, providing a measure of the sample's purity.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The electronic absorption spectrum of this compound is dictated by its molecular structure, which features an electron-donating amino group (-NH2) and an electron-withdrawing nitro group (-NO2) on a benzene ring, a classic "push-pull" system. This arrangement facilitates intramolecular charge transfer (CT) upon electronic excitation.

The primary absorption band observed in the UV-Vis spectrum of nitroaniline derivatives corresponds to a π→π* transition. chemrxiv.orgulisboa.pt This transition involves the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). chemrxiv.org In this molecule, the HOMO is largely associated with the electron-rich amino group and the phenyl ring, while the LUMO is localized on the electron-deficient nitro group. chemrxiv.org Consequently, the transition has significant charge-transfer character, with electron density moving from the amino- and ring-based orbitals to the nitro group upon absorption of light. chemrxiv.org

The presence of the ethyl group (-C2H5) at the ortho position to the amine influences the electronic spectrum. As an electron-donating group, it is expected to cause a bathochromic shift (redshift) of the absorption maximum to a longer wavelength compared to unsubstituted p-nitroaniline. researchgate.net This shift occurs because the donor group further raises the energy of the HOMO, reducing the HOMO-LUMO energy gap and thus lowering the energy required for the electronic transition. researchgate.net The absorption spectrum is also sensitive to solvent polarity, with more polar solvents typically causing a redshift in push-pull systems due to the stabilization of the more polar excited state. chemrxiv.org

Mass Spectrometry (MS) for Molecular Fragmentation Patterns and Identification

Mass spectrometry provides critical information for the structural elucidation of this compound by analyzing the fragmentation patterns that result from ionization. The molecular weight of this compound (C8H10N2O2) is 166.18 g/mol , and its mass spectrum is expected to show a molecular ion peak (M+) at an m/z (mass-to-charge ratio) of 166. nih.gov

Upon electron impact ionization, the molecular ion becomes energetically unstable and undergoes fragmentation through characteristic pathways determined by the functional groups present.

Expected Fragmentation Pathways:

Alpha-Cleavage: A common pathway for alkyl-substituted aromatic amines is the cleavage of the bond beta to the aromatic ring. This would involve the loss of a methyl radical (•CH3) from the ethyl group, resulting in a stable, resonance-delocalized cation. This fragmentation would produce a significant peak at m/z 151 (M-15).

Loss of Nitro Group Components: The nitro group is a rich source of fragmentation. Characteristic losses include:

Loss of a nitro radical (•NO2), leading to a fragment at m/z 120 (M-46).

Loss of nitric oxide (•NO), producing a fragment at m/z 136 (M-30).

A subsequent loss of carbon monoxide (CO) from the [M-NO]+ fragment is also a common pathway for nitroaromatic compounds.

Amine Group Fragmentation: The primary amine group can also influence fragmentation, although the aforementioned pathways are typically more dominant.

These fragmentation patterns provide a unique fingerprint for the identification and structural confirmation of this compound.

| m/z Value | Proposed Fragment Ion | Formula of Loss |

|---|---|---|

| 166 | [C8H10N2O2]+• (Molecular Ion) | - |

| 151 | [M - CH3]+ | •CH3 |

| 136 | [M - NO]+ | •NO |

| 120 | [M - NO2]+ | •NO2 |

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction provides the definitive solid-state structure of this compound, revealing precise details about its crystal packing, molecular geometry, and intermolecular interactions.

Crystallographic analysis of this compound shows that it crystallizes in the monoclinic system. nih.gov The structure was determined at a temperature of 298 K. The unit cell contains eight molecules (Z = 8). nih.gov Detailed unit cell parameters are provided in the table below. nih.gov

| Parameter | Value |

|---|---|

| Formula | C8H10N2O2 |

| Molecular Weight | 166.18 |

| Crystal System | Monoclinic |

| a (Å) | 23.037 (5) |

| b (Å) | 3.9540 (8) |

| c (Å) | 18.393 (4) |

| β (°) | 104.51 (3) |

| Volume (ų) | 1621.9 (6) |

| Z | 8 |

The molecule of this compound is observed to be nearly planar. nih.govnih.gov The benzene ring itself is planar, and the substituent atoms show only small deviations from this plane. nih.gov The largest deviation from the mean plane of the aromatic ring is for one of the oxygen atoms of the nitro group, which is displaced by -0.163 (3) Å. nih.govnih.gov This near-planarity facilitates efficient electronic conjugation between the donor (amino) and acceptor (nitro) groups through the π-system of the benzene ring.

| Atom | Deviation from Ring Plane (Å) |

|---|---|

| C1 (Ethyl) | -0.067 (3) |

| C2 (Ethyl) | -0.028 (2) |

| N1 (Nitro) | -0.035 (3) |

| N2 (Amino) | -0.055 (3) |

| O1 (Nitro) | 0.054 (3) |

| O2 (Nitro) | -0.163 (3) |

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

|---|---|---|---|---|

| N2—H2B···N2i | 0.86 | 2.62 | 3.423 (3) | 156 |

| C7—H7A···O1ii | 0.93 | 2.60 | 3.417 (4) | 147 |

Symmetry codes define the relationship between the interacting molecules in the crystal lattice.

Conformational Polymorphism Studies of this compound

Conformational polymorphism refers to the ability of a compound to exist in more than one crystalline form, where the constituent molecules have different conformations. These variations in crystal packing and molecular geometry can significantly influence the physicochemical properties of a material. A thorough review of the scientific literature reveals that extensive studies on the conformational polymorphism of this compound are limited. To date, a single crystalline form has been extensively characterized through crystallographic and spectroscopic methods.

Detailed research findings from a notable study provide a comprehensive understanding of the molecular and supramolecular structure of this compound. In this investigation, crystals suitable for X-ray analysis were obtained by the slow evaporation of a methanol solution. The analysis revealed that this compound crystallizes in a monoclinic system.

The molecule of this compound is nearly planar. nih.gov The benzene ring is planar by definition, and the substituent atoms show only minor deviations from this plane. Specifically, the carbon atoms of the ethyl group, the nitrogen and oxygen atoms of the nitro group, and the nitrogen atom of the amine group are slightly displaced from the mean plane of the benzene ring. nih.govresearchgate.net The maximum deviation from planarity is observed for one of the oxygen atoms of the nitro group, which is displaced by 0.163 (3) Å. nih.gov

While the existence of other polymorphic forms of this compound cannot be definitively ruled out without further experimental investigation under a variety of crystallization conditions, the current body of scientific literature predominantly reports on the characterization of this single monoclinic form.

Below is a data table summarizing the crystallographic data for the known form of this compound. nih.gov

| Parameter | Value |

| Chemical Formula | C8H10N2O2 |

| Molecular Weight | 166.18 g/mol |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a | 23.037 (5) Å |

| b | 3.9540 (8) Å |

| c | 18.393 (4) Å |

| β | 104.51 (3)° |

| Volume | 1621.9 (6) Å3 |

| Z | 8 |

| Radiation | Mo Kα |

| Temperature | 298 K |

Computational Chemistry and Theoretical Modeling of 2 Ethyl 5 Nitroaniline

Density Functional Theory (DFT) Calculations

Density Functional Theory is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are widely employed to investigate various properties of nitroaniline derivatives.

The first step in most computational studies is to determine the molecule's most stable three-dimensional structure, known as the optimized geometry. For 2-Ethyl-5-nitroaniline, DFT calculations can predict bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface.

Experimental data from X-ray crystallography reveals that the this compound molecule is nearly planar. nih.govnih.gov In this structure, the benzene (B151609) ring is planar, and the atoms of the amino and nitro groups, as well as the ethyl group, show only small deviations from this plane. nih.gov Computational geometry optimizations performed on similar molecules, such as 5-methyl-2-nitroaniline (B1293789), using DFT methods like B3LYP with the 6-311+G(d,p) basis set, have shown that the calculated geometric parameters are in broad agreement with experimental values derived from X-ray diffraction. nih.gov The optimized C-NH2 bond length in 5-methyl-2-nitroaniline, for instance, is only 0.01 Å longer than the experimental value, indicating substantial involvement of the aniline (B41778) nitrogen atom in the aromatic π-bonding system. nih.gov

A comparison of experimental bond lengths for this compound with DFT-calculated values for the closely related 5-methyl-2-nitroaniline illustrates the expected accuracy of such theoretical models.

Table 1: Comparison of Key Experimental Bond Lengths (Å) of this compound with DFT-Calculated Values for a Similar Molecule.

| Bond | Experimental (this compound) | DFT Calculated (5-methyl-2-nitroaniline) nih.gov |

|---|---|---|

| C—NH₂ | 1.395 | 1.357 |

| C—NO₂ | 1.465 | 1.455 |

| N—O (avg) | 1.219 | 1.238 |

Data for this compound is derived from its published crystal structure. nih.gov

Frontier Molecular Orbital theory is crucial for understanding the electronic properties and reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity. mdpi.com

In substituted nitroanilines, the HOMO is typically localized over the electron-donating amino group and the aromatic ring, while the LUMO is concentrated on the electron-withdrawing nitro group. nih.govthaiscience.info This distribution facilitates intramolecular charge transfer from the amino group to the nitro group upon electronic excitation. A smaller HOMO-LUMO gap suggests that a molecule is more reactive and less stable. nih.gov DFT calculations are a standard method for computing these orbital energies and their gap.

Table 2: Calculated HOMO-LUMO Energy Gaps (ΔE) for this compound and Related Compounds using DFT.

| Compound | Method | HOMO (eV) | LUMO (eV) | ΔE (eV) |

|---|---|---|---|---|

| 2-Ethyl-N-[(5-nitrothiophen-2-yl)methylidene]aniline | B3LYP/6-311++G(d,p) | - | - | 5.573 researchgate.net |

| p-Nitroaniline | B3LYP/6-311G(d,p) | -6.462 | -2.571 | 3.891 thaiscience.info |

The HOMO-LUMO gap for this compound is expected to be in a similar range, reflecting its character as a charge-transfer molecule.

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP map illustrates regions of positive and negative electrostatic potential on the electron density surface. These regions are crucial for understanding intermolecular interactions and chemical reactivity.

In MEP diagrams, red-colored areas indicate regions of negative potential, which are susceptible to electrophilic attack, while blue-colored areas represent positive potential, indicating sites for nucleophilic attack. researchgate.net For nitroaniline derivatives, the most negative potential is consistently found around the oxygen atoms of the electron-withdrawing nitro group. nih.gov Conversely, the region around the hydrogen atoms of the amino group typically shows a positive electrostatic potential. nih.gov Therefore, the MEP map for this compound is predicted to show strong negative potential near the NO₂ group, highlighting it as a site for electrophilic interaction, and positive potential near the NH₂ group, identifying it as a hydrogen-bond donor site.

DFT calculations are highly effective for predicting spectroscopic properties, which can aid in the interpretation of experimental spectra. Theoretical calculations of vibrational frequencies (Infrared and Raman) and nuclear magnetic resonance (NMR) chemical shifts for substituted anilines have been shown to be comparable to experimental results. article4pub.com

For this compound, DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, can predict its infrared spectrum. researchgate.net Key vibrational modes of interest would include the symmetric and asymmetric stretching vibrations of the NO₂ group and the N-H stretching modes of the NH₂ group. Analysis of the IR spectra of similar molecules, such as salts of 2-methyl-5-nitroaniline (B49896), allows for the assessment of hydrogen bonding strength based on the frequency of N-H stretching vibrations. nih.govresearchgate.net Similarly, ¹H and ¹³C NMR chemical shifts can be calculated to help assign signals in experimental NMR spectra. While these theoretical predictions are a standard component of computational analysis, specific calculated IR and NMR data for this compound are not available in the reviewed literature.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of the conformational landscape and dynamic behavior of a system.

MD simulations can be used to explore the different spatial arrangements (conformations) that this compound can adopt due to the rotation around its single bonds. The primary sources of conformational flexibility in this molecule are the rotation of the ethyl group around the C(ring)–C(ethyl) bond and the rotation of the amino and nitro groups around their respective bonds to the aromatic ring.

Experimental evidence from its crystal structure indicates that the molecule adopts a "nearly planar" conformation in the solid state. nih.govnih.gov This suggests that a planar or near-planar arrangement of the phenyl ring and its substituents is an energetically favorable, low-energy state. A theoretical conformational analysis would likely investigate the energy barriers to rotation for the ethyl, amino, and nitro groups to identify the global minimum energy conformation and other low-energy conformers that might exist in different phases, such as in solution. However, detailed molecular dynamics studies specifically exploring the conformational landscape of this compound are not widely available in current scientific literature.

Intermolecular Interaction Dynamics in Solution and Solid State

The study of intermolecular interactions is crucial for understanding the physical properties and material science applications of this compound. Computational and experimental methods have elucidated the forces governing its molecular assembly in the solid state.

The geometry of these critical hydrogen bonds, as determined by X-ray crystallography, provides insight into the specific atomic interactions governing the solid-state architecture. nih.gov

Table 1: Hydrogen-Bond Geometry in Crystalline this compound

| D—H⋯A | D—H (Å) | H⋯A (Å) | D⋯A (Å) | D—H⋯A (°) |

| N2—H2B⋯N2 | 0.86 | 2.62 | 3.423 | 156 |

| C7—H7A⋯O1 | 0.93 | 2.60 | 3.417 | 147 |

| Data sourced from crystallographic studies. nih.gov |

While direct computational studies on the solution-state dynamics of this compound are not extensively documented in the available literature, the behavior can be inferred from its molecular structure. In solution, particularly in protic solvents, the amino (–NH₂) and nitro (–NO₂) functional groups are expected to be primary sites for hydrogen bonding with solvent molecules. In nonpolar solvents, weaker van der Waals forces and potential π–π stacking interactions between the aromatic rings would likely govern the intermolecular dynamics. The presence of the electron-donating ethyl group and the electron-withdrawing nitro group on the benzene ring creates a significant dipole moment, which influences its interaction with polar solvents and other solute molecules.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies used to develop predictive models that correlate the structural features of a chemical with its biological activity or physical properties, respectively. nih.gov For a compound like this compound, these models are invaluable for predicting its chemical reactivity, potential biological effects, and environmental fate without extensive experimental testing.

Descriptor Calculation and Selection for this compound

The foundation of any QSAR/QSPR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. For this compound, a wide array of descriptors would be calculated from its two-dimensional and three-dimensional structures. These descriptors fall into several categories:

Topological Descriptors: These are derived from the 2D representation of the molecule and describe properties like molecular size, shape, and branching.

Electronic Descriptors: These relate to the electron distribution in the molecule and include properties like partial charges on atoms, dipole moment, and frontier molecular orbital energies (HOMO and LUMO).

Quantum-Chemical Descriptors: Calculated using methods like Density Functional Theory (DFT), these provide precise values for electronic properties, polarizability, and electronegativity. nih.gov

Physicochemical Descriptors: These include properties like the logarithm of the octanol-water partition coefficient (LogP), which measures hydrophobicity, and molar refractivity (MR), which relates to polarizability.

Table 2: Representative Molecular Descriptors for this compound

| Descriptor Type | Descriptor Name | Typical Value/Significance |

| Physicochemical | Molecular Weight | 166.18 g/mol nih.gov |

| Physicochemical | XLogP3 | 2.3 (Indicates moderate hydrophobicity) nih.gov |

| Topological | Polar Surface Area (PSA) | 71.84 Ų (Relates to transport properties) nih.govyzqyyykj.com |

| Quantum-Chemical | HOMO Energy | Describes susceptibility to electrophilic attack |

| Quantum-Chemical | LUMO Energy | Describes susceptibility to nucleophilic attack |

| Electronic | Dipole Moment | Quantifies molecular polarity |

Following calculation, a crucial step is descriptor selection. To build a robust model, it is necessary to select a subset of descriptors that are most relevant to the activity or property being predicted while avoiding multicollinearity. Techniques such as Genetic Function Approximation (GFA) are employed to systematically search for the optimal combination of descriptors, ensuring the final model is both simple and predictive. nih.gov

Model Development and Validation for Chemical Reactivity

Once relevant descriptors are selected, a mathematical model is developed to establish a quantitative relationship between these descriptors and a specific endpoint, such as chemical reactivity. Common modeling techniques include:

Multiple Linear Regression (MLR): Creates a linear equation relating the descriptors to the activity.

Machine Learning Methods: More advanced techniques like Support Vector Regression (SVR) and Random Forest are used to capture complex, non-linear relationships. mdpi.com

For this compound, a QSAR model for chemical reactivity could predict its susceptibility to electrophilic aromatic substitution or its rate of oxidation. The model would take the form of an equation where reactivity is a function of selected electronic and steric descriptors.

Validation is a critical phase to ensure the model is statistically sound and has predictive power. nih.gov This involves:

Internal Validation: Techniques like cross-validation (often leave-one-out or k-fold) are used to assess the model's robustness and stability. Key metrics include the cross-validated coefficient of determination (Q²).

External Validation: The model's predictive ability is tested on an external set of compounds (a test set) that was not used during model development. The coefficient of determination for the test set (R²pred) is a key indicator of performance.

Y-Scrambling: The response variable is randomly shuffled to ensure the model's correlations are not due to chance. mdpi.com

A well-validated model for chemical reactivity can be used to reliably predict the behavior of novel, structurally similar nitroaniline derivatives.

Prediction of Potential Biological and Environmental Activities Based on Structure

QSAR models are particularly powerful for predicting the biological and environmental impact of chemicals. As a member of the nitroaromatic class, this compound is a candidate for QSAR studies focused on toxicology and other biological activities. mdpi.com

Toxicity Prediction: Nitroaromatic compounds are known for various toxic effects. QSAR models can be developed to predict endpoints such as in vivo toxicity (e.g., LD₅₀ in rats), mutagenicity, and carcinogenicity. mdpi.com Descriptors related to hydrophobicity (LogP), electronic properties (HOMO/LUMO gap), and specific structural motifs are often critical in these models.

Antimicrobial Activity: Related nitroaniline structures have been investigated for antimicrobial properties. researchgate.net A QSAR model for this compound could predict its potential efficacy against various bacterial or fungal strains, guiding the synthesis of more potent derivatives. Descriptors for polarizability, connectivity, and van der Waals forces have been shown to be important in such models. nih.gov

Environmental Fate: QSPR models can predict how this compound will behave in the environment. Key properties like biodegradability, soil sorption coefficient (Koc), and potential for bioaccumulation can be estimated from its molecular structure, helping to assess its environmental risk profile.

Table 3: Potential QSAR/QSPR Predictions for this compound

| Predicted Activity/Property | Relevant Descriptor Types | Potential Application |

| Acute Toxicity (e.g., LD₅₀) | Electronic, Hydrophobicity | Human and ecological risk assessment |

| Antimicrobial Activity | Topological, Polarizability | Pharmaceutical development |

| Biodegradability | Molecular Size, Structural Fragments | Environmental impact analysis |

| Chemical Reactivity | Quantum-Chemical, Steric | Synthesis planning, stability assessment |

By leveraging these predictive models, researchers can prioritize experimental testing, reduce animal testing, and design safer and more effective chemicals based on the structural attributes of this compound.

Chemical Reactivity and Derivatives of 2 Ethyl 5 Nitroaniline

Reactions Involving the Amino Group

The primary amino group in 2-ethyl-5-nitroaniline is a key site for a variety of chemical reactions, allowing for the synthesis of a diverse range of derivatives.

Aromatic primary amines are precursors in the synthesis of azo dyes through diazotization followed by a coupling reaction. byjus.com In this process, the amino group of this compound is converted into a diazonium salt by treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5°C). scialert.netorientjchem.orgnih.gov

The resulting diazonium salt, 2-ethyl-5-nitrophenyldiazonium chloride, is an electrophile that can then react with an electron-rich coupling component, such as a phenol (B47542) or an aromatic amine, in an electrophilic aromatic substitution reaction to form a highly colored azo compound. byjus.com The extended conjugation of the resulting molecule is responsible for its color. The specific color of the dye depends on the chemical nature of both the diazo component (derived from this compound) and the coupling component.

General Reaction Scheme:

Diazotization: this compound + NaNO₂ + 2HCl (at 0-5°C) → 2-Ethyl-5-nitrophenyldiazonium chloride + NaCl + 2H₂O

Coupling: 2-Ethyl-5-nitrophenyldiazonium chloride + Coupling Agent → Azo Dye + HCl

A variety of coupling components can be used to produce a wide spectrum of colors. The table below illustrates potential azo dyes that could be synthesized from this compound.

| Diazonium Salt Precursor | Coupling Component | Resulting Azo Dye Structure (Illustrative) |

| This compound | Phenol | (E)-2-ethyl-1-((4-hydroxyphenyl)diazenyl)-4-nitrobenzene |

| This compound | Aniline (B41778) | (E)-1-((4-aminophenyl)diazenyl)-2-ethyl-4-nitrobenzene |

| This compound | N,N-Dimethylaniline | (E)-1-((4-(dimethylamino)phenyl)diazenyl)-2-ethyl-4-nitrobenzene |

| This compound | 2-Naphthol | 1-((2-ethyl-5-nitrophenyl)diazenyl)naphthalen-2-ol |

The amino group of this compound can undergo acylation to form the corresponding amide. This reaction is typically carried out by treating the aniline with an acylating agent such as an acyl chloride or an acid anhydride (B1165640) in the presence of a base. The base serves to neutralize the acidic byproduct (e.g., HCl) and drive the reaction to completion.

For instance, the reaction of this compound with acetyl chloride or acetic anhydride would yield N-(2-ethyl-5-nitrophenyl)acetamide. This transformation is often used as a protective strategy for the amino group in multi-step syntheses, as the acetyl group can be removed later by hydrolysis.

Representative Acylation Reactions:

| Acylating Agent | Product |

| Acetyl chloride | N-(2-ethyl-5-nitrophenyl)acetamide |

| Benzoyl chloride | N-(2-ethyl-5-nitrophenyl)benzamide |

| Acetic anhydride | N-(2-ethyl-5-nitrophenyl)acetamide |

This compound can participate in condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. rsisinternational.orgjetir.org This reaction typically involves heating the aniline and the carbonyl compound in a suitable solvent, often with a catalytic amount of acid to facilitate the dehydration step. researchgate.net

The formation of a Schiff base involves the nucleophilic attack of the amino group on the electrophilic carbonyl carbon, followed by the elimination of a water molecule. tcichemicals.com These Schiff bases and their metal complexes are of interest due to their diverse applications.

The table below provides examples of Schiff bases that can be formed from this compound and various carbonyl compounds.

| Carbonyl Compound | Schiff Base Product |

| Benzaldehyde | (E)-N-benzylidene-2-ethyl-5-nitroaniline |

| Salicylaldehyde | (E)-2-(((2-ethyl-5-nitrophenyl)imino)methyl)phenol |

| Acetone | N-(propan-2-ylidene)-2-ethyl-5-nitroaniline |

Reactions Involving the Nitro Group

The nitro group of this compound is also a site of significant reactivity, primarily involving reduction and potential displacement reactions.

The nitro group of this compound can be reduced to a primary amino group, yielding 4-ethylbenzene-1,3-diamine. This transformation is a common and important reaction in organic synthesis. A variety of reducing agents can be employed for this purpose, with catalytic hydrogenation being a widely used method. researchgate.netdocumentsdelivered.com

In a typical catalytic hydrogenation, this compound is treated with hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. The reaction is usually carried out in a solvent like ethanol (B145695) or ethyl acetate (B1210297) under pressure.

Other reducing systems, such as metals in acidic media (e.g., tin (Sn) or iron (Fe) in hydrochloric acid), can also be used to achieve this reduction. The resulting diamine is a valuable building block for the synthesis of polymers, dyes, and pharmaceuticals.

Common Reduction Methods:

| Reducing Agent/System | Product |

| H₂ / Pd/C | 4-Ethylbenzene-1,3-diamine |

| Fe / HCl | 4-Ethylbenzene-1,3-diamine |

| Sn / HCl | 4-Ethylbenzene-1,3-diamine |

The nitro group is a strong electron-withdrawing group, which can activate the aromatic ring towards nucleophilic aromatic substitution (SNAr). youtube.comyoutube.comlibretexts.org In SNAr reactions, a nucleophile attacks the aromatic ring and displaces a leaving group. While halogens are more common leaving groups, under certain conditions, a nitro group can also be displaced, particularly when the ring is highly activated by other electron-withdrawing groups and a potent nucleophile is used. nih.gov

For this compound, the presence of the nitro group deactivates the ring towards electrophilic attack but makes it more susceptible to nucleophilic attack. While the amino group is an activating group, the strong deactivating effect of the nitro group can still allow for SNAr reactions under forcing conditions. The feasibility of such a reaction would depend on the specific nucleophile and reaction conditions. For instance, a strong nucleophile might attack the carbon atom bearing the nitro group, leading to its displacement, although this is a less common reaction pathway compared to the reduction of the nitro group. youtube.comnih.gov

Oxidative Cyclization Reactions of Nitroaniline Derivatives

Oxidative cyclization reactions involving nitroaniline derivatives are a cornerstone in the synthesis of nitrogen-containing heterocyclic compounds. These reactions typically proceed through a tandem mechanism involving the initial reduction of the nitro group to an amino group, which then participates in an intramolecular or intermolecular cyclization. This transformation is often achieved using various chemical or electrochemical methods.

One prominent application is the synthesis of phenazines. An electrochemical approach facilitates an anodic oxidative (4 + 2) cyclization between anilines and o-phenylenediamines within a simple undivided cell to construct the phenazine (B1670421) core nih.gov. Alternatively, palladium-catalyzed reductive cyclization of 2-nitro-N-phenylanilines using carbon monoxide (or its surrogates like phenyl formate) as a reductant offers a practical route to phenazines, minimizing byproducts often seen in traditional methods researchgate.net.

Similarly, this reductive cyclization strategy is employed for synthesizing benzimidazoles. An electrochemical method using an undivided cell under constant current can achieve a tandem process of nitro reduction, C(sp³)-H amination, and condensation to yield 1,2-fused benzimidazoles from o-nitroanilines with high efficiency elsevierpure.com. These methods highlight the utility of the nitroaniline framework, where the nitro group serves as a latent amino group that can be unmasked under specific conditions to trigger the formation of complex heterocyclic systems.

Reactions Involving the Ethyl Group

The ethyl group attached to the aniline ring is not merely a passive substituent; its benzylic position is reactive and can be targeted for various chemical transformations.

The ethyl side chain of this compound is susceptible to oxidation at the benzylic carbon (the carbon atom attached directly to the aromatic ring). The course of the oxidation depends significantly on the reaction conditions and the oxidizing agent employed.

Oxidation to Carboxylic Acid: Treatment with strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (Jones reagent), typically results in the complete oxidation of the alkyl side chain to a carboxylic acid group. This reaction cleaves the bond between the two carbons of the ethyl group, converting it into a carboxyl group (-COOH) attached to the ring. For this reaction to proceed, the benzylic carbon must possess at least one hydrogen atom.

Oxidation to Ketone: The selective oxidation of the benzylic methylene (B1212753) group (-CH₂-) to a carbonyl group (ketone) is a valuable transformation. This can be achieved using various catalytic systems, including those based on transition metals like copper, cobalt, or chromium, often in the presence of an oxidant such as tert-butyl hydroperoxide mdpi.com. Photochemical and electrochemical methods have also been developed for this purpose, offering greener alternatives for the synthesis of the corresponding acetophenone (B1666503) derivative mdpi.com.

Intramolecular Oxidation: In the gas phase, protonated N-alkyl-2-nitroanilines can undergo an unusual intramolecular oxidation. Studies on related compounds have shown that upon collisional activation, an oxygen atom from the ortho-nitro group can be transferred to the alkyl chain, leading to the elimination of molecules like acetic acid in the case of an N-ethyl group. This highlights the direct reactivity between the nitro and alkyl groups under specific energetic conditions.

Beyond oxidation, the benzylic position of the ethyl group can be functionalized in other ways, providing pathways to a wider range of derivatives. A primary example is benzylic halogenation.

Using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or light), the benzylic hydrogen on the ethyl group can be selectively replaced by a bromine atom. This reaction proceeds via a free-radical mechanism, which is stabilized by the adjacent aromatic ring. The resulting 1-bromoethyl derivative is a versatile intermediate that can undergo subsequent nucleophilic substitution or elimination reactions, allowing for the introduction of various other functional groups at the benzylic position.

Derivatization and Synthesis of Advanced Materials

This compound serves as a valuable building block for the synthesis of more complex molecules, including heterocyclic compounds and polymeric materials, which have applications in pharmaceuticals and materials science.

The synthesis of fused heterocyclic systems is a major application of this compound, which first requires the reduction of its nitro group to form the corresponding ortho-phenylenediamine derivative, 2-ethyl-benzene-1,4-diamine. This diamine is a key intermediate that can be condensed with various reagents.

Benzimidazoles: The ortho-diamine intermediate can react with aldehydes, carboxylic acids, or their derivatives to form the benzimidazole (B57391) ring system. This cyclocondensation is a fundamental method for creating a wide array of substituted benzimidazoles.

Quinoxalines and Quinoxalinediones: Quinoxalines are synthesized by the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. Modern synthetic methods allow for the one-pot synthesis of quinoxalines directly from 2-nitroanilines without isolating the diamine intermediate. These tandem processes utilize catalytic systems that first reduce the nitro group and then facilitate the condensation. For example, ruthenium- or iron-catalyzed transfer hydrogenation reactions using vicinal diols can produce quinoxalines efficiently rsc.orgresearchgate.net. A nickel-based system has also been shown to be effective for this transformation organic-chemistry.org.

| Catalyst System | Reactant | Product | Reference |

| Ruthenium Complex | Vicinal Diol | Quinoxaline | rsc.org |

| Iron Complex (Knölker complex) | Vicinal Diol | Quinoxaline | researchgate.net |

| NiBr₂/1,10-phenanthroline | 1,2-Diamine or Diol | Quinoxaline | organic-chemistry.org |

Aniline and its derivatives are well-known monomers for the synthesis of conducting polymers, primarily polyaniline (PANI). The polymerization of this compound to form poly(this compound) can be approached through chemical or electrochemical oxidative methods.

The properties of the resulting polymer are heavily influenced by the substituents on the aniline ring.

The ethyl group is an electron-donating group, which generally increases the electron density of the aromatic ring and can facilitate electropolymerization.

The nitro group is a strong electron-withdrawing group, which deactivates the ring towards electrophilic attack and can hinder polymerization researchgate.net. Studies on the copolymerization of aniline with m-nitroaniline have shown that while nitroaniline does not readily homopolymerize, it can be incorporated into a copolymer chain with aniline, thereby modifying the final properties of the material iaea.orgresearchgate.net.

Therefore, this compound represents a monomer with competing electronic effects. Its polymerization would likely result in a polymer with unique redox behavior and electronic properties compared to unsubstituted polyaniline. The electrochemical polymerization of substituted anilines is a common technique where the monomer is oxidized at an electrode surface to generate radical cations that couple to form the polymer chain scispace.comnih.gov. The resulting polymer would be a functional material whose properties could be tuned by the presence of the nitro and ethyl groups, making it a candidate for applications in sensors or electronic devices researchgate.net.

Applications and Advanced Research Trajectories

Intermediate in Fine Chemical Synthesis